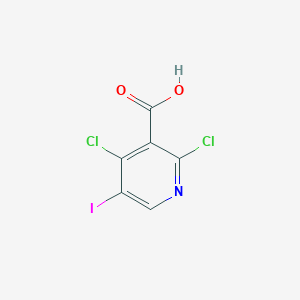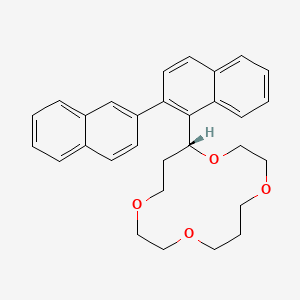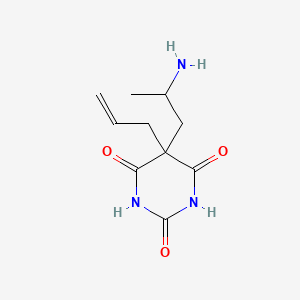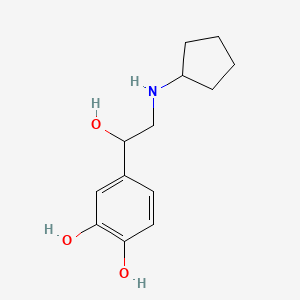
alpha-((Cyclopentylamino)methyl)-3,4-dihydroxybenzyl alcohol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-((Cyclopentylamino)methyl)-3,4-dihydroxybenzyl alcohol is an organic compound that features a benzyl alcohol moiety substituted with a cyclopentylamino group and two hydroxyl groups on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((Cyclopentylamino)methyl)-3,4-dihydroxybenzyl alcohol can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dihydroxybenzaldehyde with cyclopentylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
Alpha-((Cyclopentylamino)methyl)-3,4-dihydroxybenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzyl alcohol moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and alcohols.
Substitution: Various substituted benzyl derivatives.
科学研究应用
Alpha-((Cyclopentylamino)methyl)-3,4-dihydroxybenzyl alcohol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of alpha-((Cyclopentylamino)methyl)-3,4-dihydroxybenzyl alcohol involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor, binding to the active site and preventing substrate access. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.
相似化合物的比较
Similar Compounds
- Alpha-((Cyclohexylamino)methyl)-3,4-dihydroxybenzyl alcohol
- Alpha-((Cyclopropylamino)methyl)-3,4-dihydroxybenzyl alcohol
- Alpha-((Cyclobutylamino)methyl)-3,4-dihydroxybenzyl alcohol
Uniqueness
Alpha-((Cyclopentylamino)methyl)-3,4-dihydroxybenzyl alcohol is unique due to its specific cyclopentylamino substitution, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
属性
CAS 编号 |
13725-09-2 |
|---|---|
分子式 |
C13H19NO3 |
分子量 |
237.29 g/mol |
IUPAC 名称 |
4-[2-(cyclopentylamino)-1-hydroxyethyl]benzene-1,2-diol |
InChI |
InChI=1S/C13H19NO3/c15-11-6-5-9(7-12(11)16)13(17)8-14-10-3-1-2-4-10/h5-7,10,13-17H,1-4,8H2 |
InChI 键 |
JZFABYQAQALWIN-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)NCC(C2=CC(=C(C=C2)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


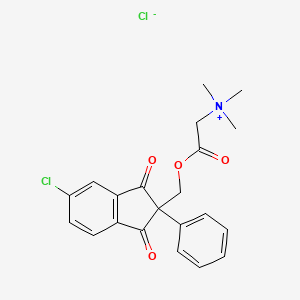
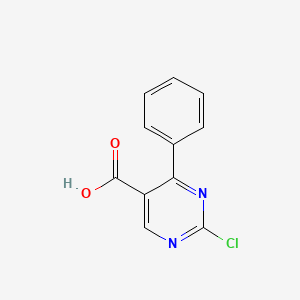

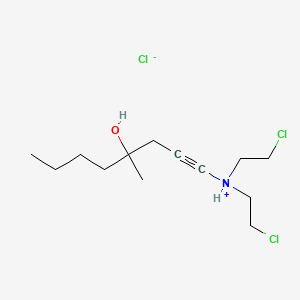
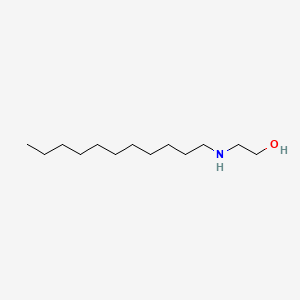

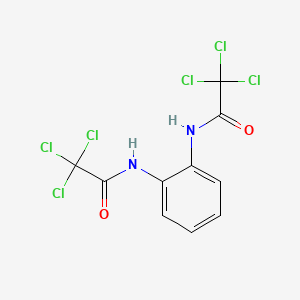

![Pyrrolo[2,3-c]pyridin-1-yl-acetic acid tert-butyl ester](/img/structure/B13734792.png)
![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(1-oxopentyl)oxime]](/img/structure/B13734796.png)

